

# Foropafant: A Technical Pharmacology and Toxicology Profile

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## Compound of Interest

Compound Name: Foropafant

Cat. No.: B1673554

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Foreword: This document provides a comprehensive technical overview of the pharmacological and toxicological profile of **foropafant** (also known as SR 27417), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Sanofi, **foropafant** was investigated for its therapeutic potential in conditions such as thrombosis and asthma before its development was discontinued. This guide synthesizes the available preclinical data to inform researchers and drug development professionals.

## Executive Summary

**Foropafant** is a highly potent, competitive, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. It demonstrates high-affinity binding to the PAF receptor and effectively inhibits PAF-induced physiological responses, such as platelet aggregation and hypotension. While pharmacological data highlights its potential as a modulator of PAF-mediated pathways, a comprehensive public record of its toxicology is not available. This document outlines the known pharmacological properties of **foropafant** and describes the standard toxicological assessments required for such a compound, providing a framework for its potential evaluation.

## Pharmacology

The primary pharmacological activity of **foropafant** stems from its high-affinity and selective antagonism of the PAF receptor.

## Mechanism of Action

**Foropafant** is a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By binding to this receptor, **foropafant** blocks the binding of the endogenous ligand, Platelet-Activating Factor, a potent phospholipid mediator involved in a variety of physiological and pathological processes including inflammation, allergic responses, and thrombosis.<sup>[1]</sup> The binding of PAF to its receptor typically initiates a signaling cascade involving Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), culminating in cellular responses like platelet aggregation, vasodilation, and inflammatory cell activation. **Foropafant** competitively inhibits these downstream effects by preventing the initial ligand-receptor interaction.

## Pharmacodynamics

In vitro and in vivo studies have demonstrated the potent pharmacodynamic effects of **foropafant**.

Table 1: In Vitro Pharmacodynamic Properties of **Foropafant**

Parameter	Species/System	Value	Reference
Ki for [3H]PAF binding	-	57 pM	<sup>[1]</sup>
Inhibition of PAF-induced platelet aggregation	Rabbit, Human	Potent inhibitor (specific IC50 not available)	<sup>[1]</sup>

Table 2: In Vivo Pharmacodynamic Properties of **Foropafant**

Parameter	Species	Route of Administration	ED50	Duration of Action	Reference
Inhibition of PAF-induced hypotension	Rat	Intravenous (i.v.)	6 µg/kg	48 - 72 hours	<a href="#">[2]</a>
Inhibition of PAF-induced hypotension	Rat	Oral (p.o.)	170 µg/kg	48 - 72 hours	<a href="#">[2]</a>
Protection against endotoxin-induced hypotension	Guinea Pig	Intravenous (i.v.)	1 - 6 mg/kg (complete protection)	-	<a href="#">[2]</a>
Attenuation of antigen-induced hypotension	Rat	Intravenous (i.v.)	0.3 - 3 mg/kg (dose-dependent protection)	Up to 48 hours	<a href="#">[1]</a>

## Pharmacokinetics

Detailed pharmacokinetic parameters for **foropafant**, such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. The provided oral efficacy data (ED50 of 170 µg/kg in rats) suggests that **foropafant** is orally bioavailable.[\[2\]](#)

## Signaling Pathways

The primary signaling pathway modulated by **foropafant** is the Platelet-Activating Factor (PAF) receptor signaling cascade.



## Toxicology Profile

## Standard Toxicology Evaluation

### Table 3: Overview of Standard Preclinical Toxicology Studies

Study Type	Purpose	Typical Species	Key Endpoints
Acute Toxicity	To determine the effects of a single high dose and estimate the maximum tolerated dose (MTD) and lethal dose (LD50).	Rodent (e.g., rat, mouse)	Mortality, clinical signs of toxicity, gross pathology.
Repeat-Dose Toxicity (Sub-chronic and Chronic)	To characterize the toxicological profile after repeated administration, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).	Rodent and a non-rodent species (e.g., dog, non-human primate)	Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Genotoxicity	To assess the potential for the drug to cause genetic damage.	In vitro (bacterial and mammalian cells) and in vivo (rodent)	Ames test (gene mutation), chromosomal aberration assay, in vivo micronucleus test.
Carcinogenicity	To evaluate the tumorigenic potential of the drug with long-term exposure.	Rodent (e.g., rat, mouse)	Incidence and type of tumors, histopathology.
Reproductive and Developmental Toxicity	To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development.	Rodent and/or non-rodent	Fertility indices, implantation, fetal viability, external, visceral, and skeletal abnormalities, offspring growth and development.
Safety Pharmacology	To investigate potential adverse	Various in vitro and in vivo models	hERG channel assay, cardiovascular

effects on vital organ systems (cardiovascular, central nervous, and respiratory).

parameters (ECG, blood pressure), respiratory function, neurobehavioral assessments (e.g., Irwin test).

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## Foropafant-Specific Toxicological Data

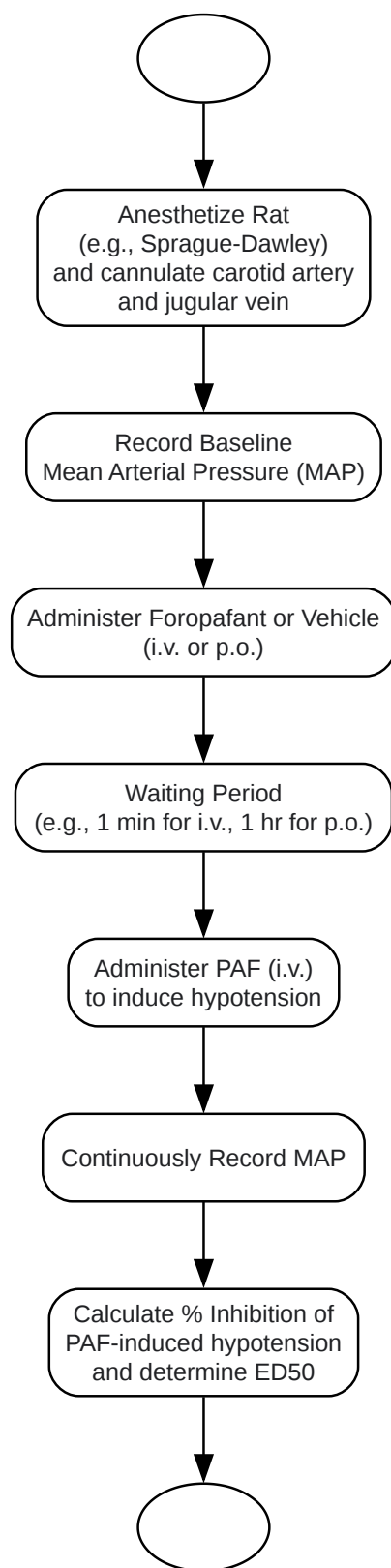
As of the date of this document, no specific data from the aforementioned toxicology studies for **foropafant** (SR 27417) are publicly available. Therefore, a quantitative risk assessment for **foropafant** cannot be provided.

## Experimental Protocols

Detailed experimental protocols for the studies conducted on **foropafant** are not fully described in the available literature. Below are generalized workflows for key assays relevant to the pharmacological characterization of a PAF receptor antagonist.

### PAF-Induced Hypotension in Rats (In Vivo)

This experimental workflow outlines the general procedure for assessing the in vivo efficacy of a PAF receptor antagonist against PAF-induced hypotension.

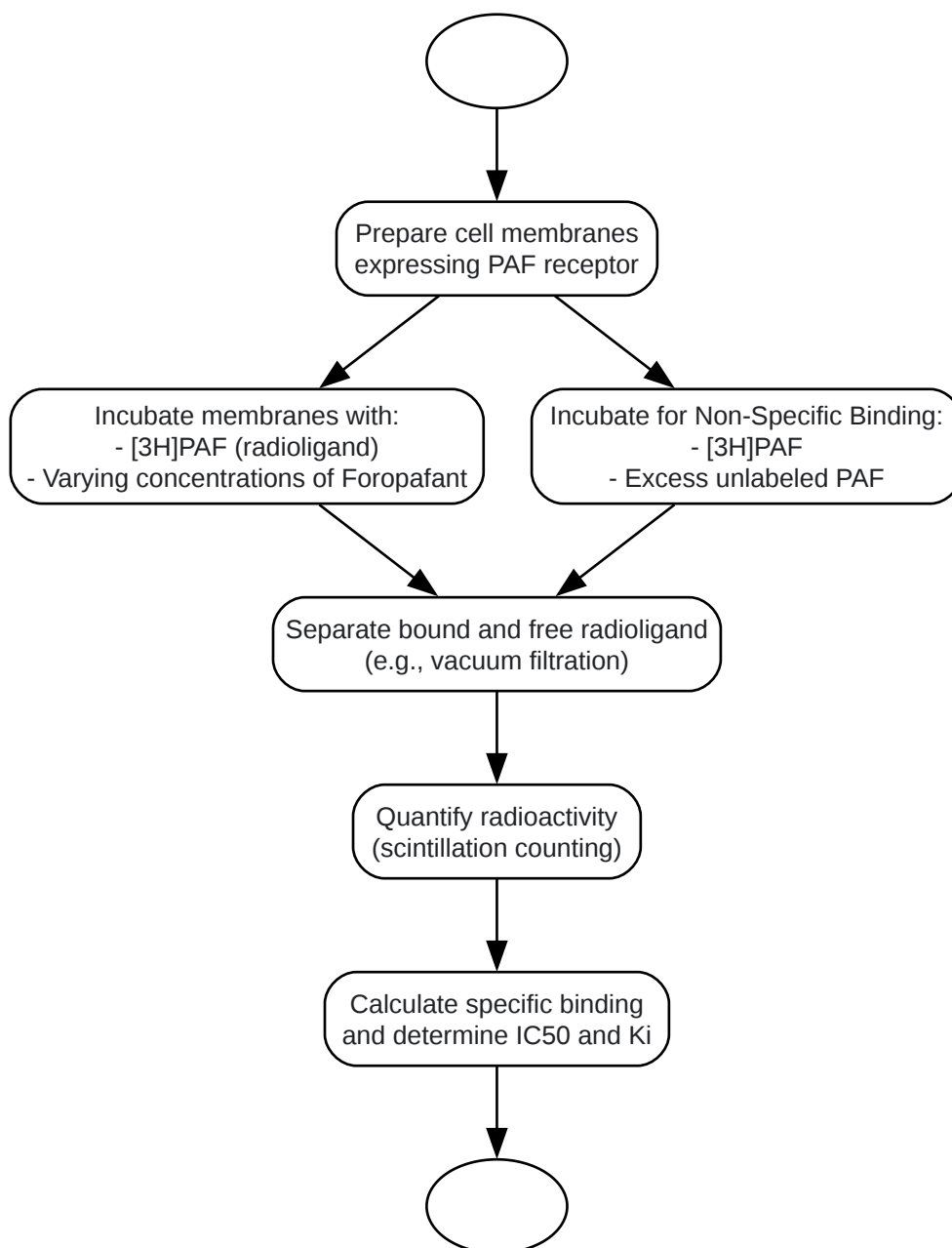


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Figure 2: Generalized workflow for in vivo assessment of PAF-induced hypotension.

## Radioligand Binding Assay (In Vitro)

This workflow describes the general steps for a competitive radioligand binding assay to determine the binding affinity of a compound to the PAF receptor.



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Figure 3: Generalized workflow for a radioligand binding assay.



## Conclusion

**Foropafant** (SR 27417) is a potent and selective PAF receptor antagonist with demonstrated in vitro and in vivo efficacy. Its high affinity for the PAF receptor and its ability to inhibit PAF-mediated responses at low doses underscore its pharmacological potential. However, the lack of publicly available comprehensive toxicology and pharmacokinetic data presents a significant gap in its overall profile. The discontinuation of its development suggests that either unfavorable findings arose during preclinical or early clinical evaluation, or strategic business decisions were made. For researchers interested in the role of PAF in disease, **foropafant** remains a valuable pharmacological tool for in vitro and in vivo studies, provided its use is guided by the understanding that its full safety profile has not been publicly disclosed. Any future consideration of **foropafant** or similar compounds for therapeutic development would necessitate a complete and rigorous toxicological evaluation as outlined in this guide.

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## References

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